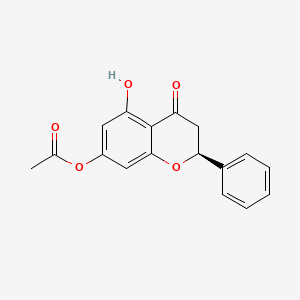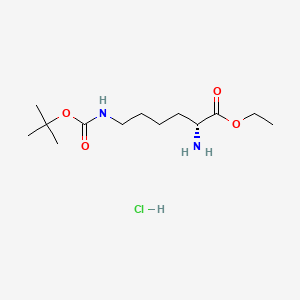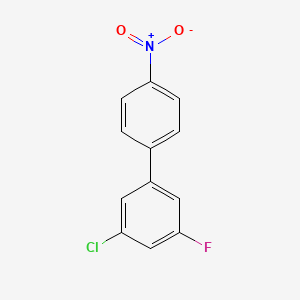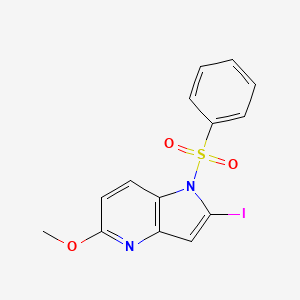
(S)-5-Hydroxy-4-oxo-2-phenylchroman-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Hydroxy-4-oxo-2-phenylchroman-7-yl acetate, or S-5-HPA, is a naturally occurring compound found in plants and is known to have a variety of biochemical and physiological effects. It is a member of the phenylchroman-7-yl acetate family and is the most common form of the compound. S-5-HPA is known for its antioxidant, anti-inflammatory, and anti-cancer properties and is being studied for its potential therapeutic uses.
科学的研究の応用
Analytical and Environmental Chemistry
The degradation of environmental pollutants is a significant area of research. Advanced oxidation processes (AOPs) are utilized to treat acetaminophen, a common pollutant, producing various by-products like hydroquinone, 1,4-benzoquinone, and acetic acid. These processes and their effectiveness in removing such compounds from water highlight the importance of understanding chemical reactions and degradation pathways in environmental chemistry. The use of computational methods, such as the Fukui function, to predict reactive sites in molecules further underscores the role of chemical analysis in environmental preservation (Qutob et al., 2022).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the structural modification of molecules to enhance their biological properties is crucial. Hydroxycinnamic acids (HCAs), for example, exhibit significant biological properties, including antioxidant activities. Understanding the structure-activity relationships (SARs) of these compounds enables chemists to design more potent antioxidants, which could be instrumental in managing oxidative stress-related diseases. This area of research emphasizes the importance of molecular structure in determining biological activity and the potential for developing new therapeutics (Razzaghi-Asl et al., 2013).
Analytical Methods in Chemistry
The development and optimization of analytical methods are central to both environmental and pharmaceutical chemistry. Techniques for determining antioxidant activity, for example, are critical in assessing the therapeutic potential of new compounds and in evaluating the oxidative stability of environmental and biological samples. Various assays based on the transfer of hydrogen atoms or electrons, such as the ORAC and FRAP tests, illustrate the diverse approaches used to quantify antioxidant capacity. These methods, which often rely on spectrophotometry, are vital for understanding the antioxidant properties of compounds and for guiding the development of drugs and dietary supplements with potential health benefits (Munteanu & Apetrei, 2021).
作用機序
Target of Action
Pinocembrin 7-acetate, also known as PICEMBRIN 7-ACETATE, is a natural flavanone that has demonstrated potent pharmacological properties . The primary targets of Pinocembrin 7-acetate include the Receptor for Advanced Glycation End products (RAGE) and soluble epoxide hydrolase (sEH) . These proteins play crucial roles in various cellular processes, including inflammation, neuroprotection, and the regulation of reactive oxygen species .
Mode of Action
Pinocembrin 7-acetate interacts with its targets to exert its therapeutic effects. For instance, it has been shown to inhibit RAGE and its downstream signaling pathways . Additionally, it suppresses sEH activity, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) .
Biochemical Pathways
Pinocembrin 7-acetate affects several biochemical pathways. It has been found to suppress the activation of MAPK kinase p38 and NF-κB pathways, inhibit cytokines (TNF-α, IL-1β, and IL-8), and proinflammatory vascular adhesion molecule (VCAM-1, ICAM-1) . These pathways are involved in inflammation, oxidative stress, and cellular homeostasis .
Pharmacokinetics
Research has shown that Pinocembrin 7-acetate can be absorbed rapidly in the body and easily cross the blood–brain barrier . The absorption/elimination process of Pinocembrin 7-acetate occurs rapidly and shows no serious accumulation in the body . These properties contribute to its bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of Pinocembrin 7-acetate’s action are diverse. It has shown anti-inflammatory and neuroprotective effects, as well as the ability to reduce reactive oxygen species . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress .
Action Environment
The action, efficacy, and stability of Pinocembrin 7-acetate can be influenced by various environmental factors. For instance, its water solubility is a crucial factor in its lipophilicity and hydrophilicity, which can affect its absorption rate and pharmacological responses
特性
IUPAC Name |
[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRUXLYEKHXKPB-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)

![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)







![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

